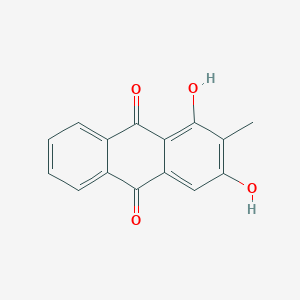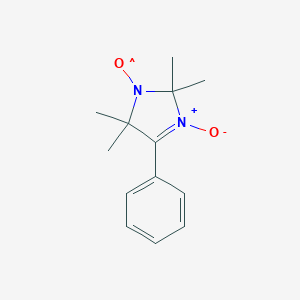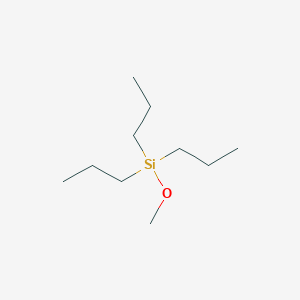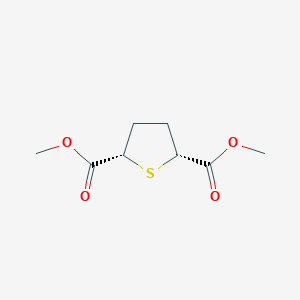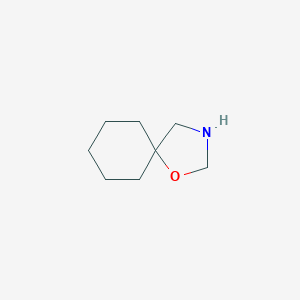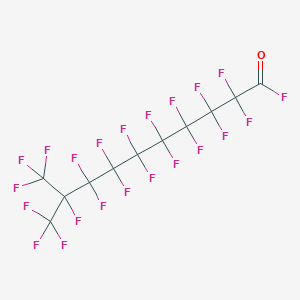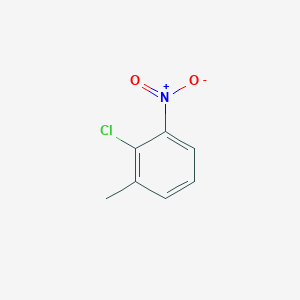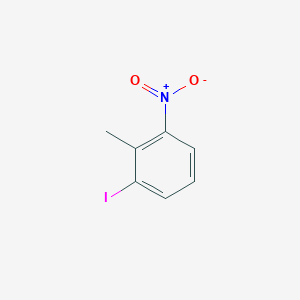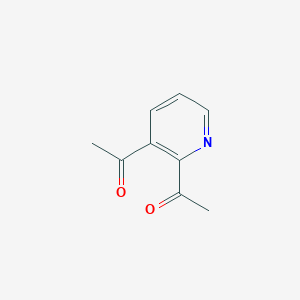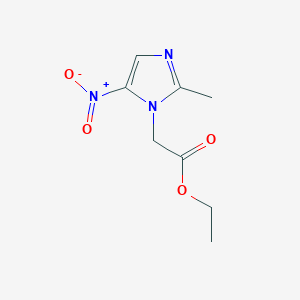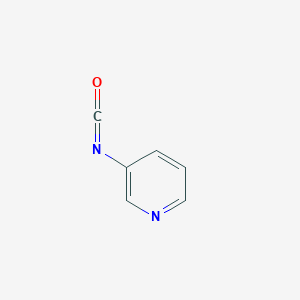
3-Isocyanatopyridine
描述
3-Isocyanatopyridine is a chemical compound that serves as a versatile reagent in organic synthesis. It is particularly useful for the construction of heterocyclic compounds, which are rings containing at least one atom other than carbon. These heterocycles are significant in the development of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of heterocyclic compounds using 3-isocyanatopyridine can be achieved through various cycloaddition reactions. For instance, α-acidic isocyanides, which can be related to 3-isocyanatopyridine due to their isocyanide group, have been used in [3 + 3]-cycloaddition reactions with 1,3-dipolar azomethine imines to produce 1,2,4-triazine derivatives. This process exhibits significant regiochemical control and operates under mild catalytic conditions .
Molecular Structure Analysis
The molecular structure of 3-isocyanatopyridine and its derivatives can be probed using computational methods such as ab initio and semiempirical PM3 calculations. These methods have been applied to study the 1,3-dipolar cycloaddition reactions between pyridine N-oxides and isocyanates, providing insights into the bond formation process and the zwitterionic character of the transition states .
Chemical Reactions Analysis
3-Isocyanatopyridine and its related compounds, such as aryl sulfonyl isocyanates, are highly reactive towards nucleophiles. They can form a variety of products including amides, sulfonyl ureas, pyrrolidine derivatives, lactams, and oxazolidinones. The reactivity of these isocyanates makes them valuable intermediates in organic synthesis, and their reaction mechanisms have been the subject of detailed study .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-isocyanatopyridine derivatives can be influenced by the introduction of different functional groups. For example, 2-ethoxycarbonyl-3-isothiocyanatopyridine, a derivative of 3-isocyanatopyridine, can be synthesized and further reacted with nucleophiles to yield various pyrido[3,2-d]pyrimidine derivatives. These reactions can lead to the formation of tricyclic systems and azolopyrido[3,2-d]pyrimidines, demonstrating the compound's versatility and reactivity .
科学研究应用
-
Specific Scientific Field: Cosmeceuticals, a portmanteau of cosmetics and pharmaceuticals, is a field that combines cosmetic and pharmaceutical properties in products designed to enhance beauty through proven scientific methods .
3-Isocyanatopyridine, also known as 3-Pyridyl isocyanate, is a chemical compound with the empirical formula C6H4N2O and a molecular weight of 120.11 . It is often stored at temperatures between 2-8°C . This compound is typically used in the synthesis of other chemical compounds .
3-Isocyanatopyridine, also known as 3-Pyridyl isocyanate, is a chemical compound with the empirical formula C6H4N2O and a molecular weight of 120.11 . It is often stored at temperatures between 2-8°C . This compound is typically used in the synthesis of other chemical compounds .
安全和危害
3-Isocyanatopyridine is classified as having acute toxicity (oral), skin irritation, eye irritation, respiratory sensitization, skin sensitization, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
属性
IUPAC Name |
3-isocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-5-8-6-2-1-3-7-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVSKCXWMEDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375184 | |
| Record name | 3-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isocyanatopyridine | |
CAS RN |
15268-31-2 | |
| Record name | 3-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanatopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

